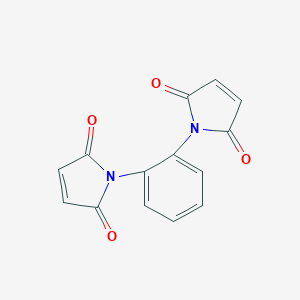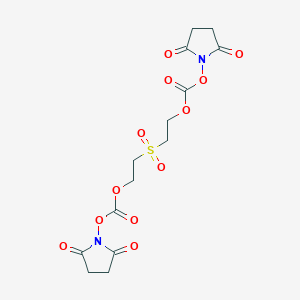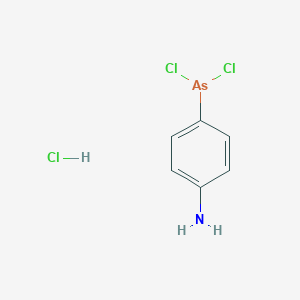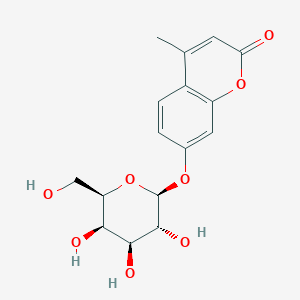![molecular formula C12H22O11 B014239 (2R,3R,4S,5R)-2,3,5,6-tetrahidroxi-4-[(2R,3R,5R,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxihexanal CAS No. 13117-26-5](/img/structure/B14239.png)
(2R,3R,4S,5R)-2,3,5,6-tetrahidroxi-4-[(2R,3R,5R,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxihexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galabiose is an O-acyl carbohydrate.
Aplicaciones Científicas De Investigación
Alimentos Funcionales
La lactulosa, un disacárido sintético compuesto de galactosa y fructosa, se utiliza en alimentos funcionales como confitería y bebidas . Actúa como un modulador selectivo del crecimiento bacteriano, promoviendo el crecimiento de Lactobacilos y Bifidobacterias . Genera ácidos orgánicos, que reducen el pH del colon y actúan como un laxante osmótico .
Producción de Combustible de Biomasa
La D-Galactosa es útil como materia prima para la producción de combustible de biomasa . Es un monómero de carbohidratos abundante en la naturaleza y existe ampliamente en macroalgas, plantas y residuos lácteos .
Producción de Edulcorantes Bajos en Calorías
La D-Galactosa puede usarse para la producción de edulcorantes bajos en calorías . La D-Tagatosa, una alternativa prometedora al azúcar baja en calorías, puede producirse a partir de la D-Galactosa .
Reactivo de Condensación Orgánica
El compuesto se usa como un reactivo de condensación orgánico para químicas como las reacciones de N- y S- galactosilación y la síntesis de fragmentos de di-, tri- y tetrasacárido fosforilados equipados con espaciadores de los polisacáridos O-específicos .
Componente del Buffer de Etiquetado de Galactosiltransferasa
La D-Galactosa se usa como componente del buffer de etiquetado de galactosiltransferasa
Mecanismo De Acción
Target of Action
The primary target of D-Galactose, 4-O-alpha-D-galactopyranosyl- is the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .
Biochemical Pathways
The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- by the gut microbiota affects several biochemical pathways. It generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria .
Pharmacokinetics
The pharmacokinetics of D-Galactose, 4-O-alpha-D-galactopyranosyl- are characterized by its lack of significant digestion or absorption in the stomach or small intestine . It reaches the colon intact, where it is fermented by the microbiota
Result of Action
The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- results in the production of organic acids that lower the pH of the colon . This can inhibit the growth of harmful bacteria and promote the growth of beneficial bacteria . The compound thus contributes to a healthier gut microbiota and can have a positive impact on overall health .
Action Environment
The action of D-Galactose, 4-O-alpha-D-galactopyranosyl- is influenced by the environment in the gut. Factors such as the existing composition of the gut microbiota, pH levels, and the presence of other nutrients can affect the compound’s action, efficacy, and stability . For instance, its fermentation and the resulting effects on the gut microbiota can be influenced by the types of bacteria present in the gut .
Propiedades
Número CAS |
13117-26-5 |
|---|---|
Fórmula molecular |
C12H22O11 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11-,12+/m0/s1 |
Clave InChI |
DKXNBNKWCZZMJT-ZYAMEUKBSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Sinónimos |
4-O-alpha-D-galactopyranosyl-D-galactose alpha-D-galactopyranose-(1-4)-beta-D-galactopyranose digal gal alpha 1-4 gal beta Gal-1-4-Gal galabiose galactosyl-alpha1-4-galactose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



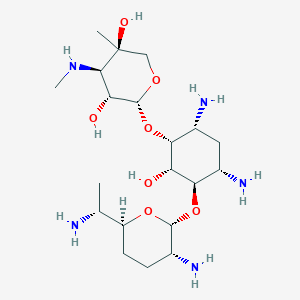

![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)


